Pyrimido[1,6-a]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimido[1,6-a]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)7-10-5-6-12-8-13(10)11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCPLBSPKVCZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521548 | |
| Record name | Pyrimido[1,6-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23989-28-8 | |
| Record name | Pyrimido[1,6-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Pyrimido 1,6 a Indole Core and Derivatives
Transition-Metal-Catalyzed Annulation and Cyclization Reactions
Transition-metal catalysis offers a versatile platform for the synthesis of pyrimido[1,6-a]indoles, with rhodium, copper, and cobalt complexes demonstrating unique catalytic activities. These metals facilitate the formation of key carbon-carbon and carbon-nitrogen bonds, often with high regioselectivity and functional group tolerance, starting from readily available precursors.
Rhodium(III)-Catalyzed C-H Activation/Cyclization Approaches
Rhodium(III) catalysis has been extensively explored for the synthesis of pyrimido[1,6-a]indoles through C-H activation and subsequent cyclization. These approaches typically utilize a directing group on the indole (B1671886) nitrogen to facilitate the regioselective activation of the C2-H bond, followed by annulation with various coupling partners.
A divergent and flexible approach to pyrimido[1,6-a]indol-1(2H)-ones and related fused heterocycles has been developed utilizing rhodium(III)-catalyzed C-H activation. This strategy employs N-carboxamide substituted indoles and pyrroles, where the carboxamide acts as a directing group. The reaction proceeds via a rhodacycle intermediate, which then undergoes redox-neutral cyclization with various partners like alkynes and alkenes. This methodology allows for the synthesis of a range of five- and six-membered fused heterocycles.
Catalyst: [RhCp*Cl2]2
Oxidant: AgSbF6
Solvent: DCE (1,2-dichloroethane)
Temperature: 80 °C
This method is notable for its broad substrate scope and its application in the synthesis of biologically relevant molecules.
Rhodium(III)-catalyzed cascade reactions of N-carbamoylindoles with 4-hydroxy-2-alkynoates provide an efficient and regioselective route to furo[3',4':4,5]pyrimido[1,6-a]indole-1,5(3H,4H)-diones. This [4+2] annulation followed by a lactonization cascade proceeds at room temperature. The reaction demonstrates excellent regioselectivity and tolerates a wide range of functional groups, affording good to excellent yields of the polycyclic products.
| Reactant 1 (Indole) | Reactant 2 (Alkynoate) | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) |
| N-carbamoylindole | Methyl 4-hydroxy-4-phenylbut-2-ynoate | [RhCpCl2]2 | AgSbF6 | DCE | RT | 92 |
| 5-Methyl-N-carbamoylindole | Ethyl 4-hydroxy-4-p-tolylbut-2-ynoate | [RhCpCl2]2 | AgSbF6 | DCE | RT | 85 |
| 5-Chloro-N-carbamoylindole | Methyl 4-hydroxy-4-(4-chlorophenyl)but-2-ynoate | [RhCp*Cl2]2 | AgSbF6 | DCE | RT | 89 |
A highly regioselective method for the synthesis of 2H-pyrimido[1,6-a]indol-1-ones has been achieved through the rhodium(III)-catalyzed [4+2] annulation of N-amidoindoles with α-acyl diazo compounds. This reaction involves a C2-H bond carbenoid insertion followed by cyclization. The process exhibits broad functional group tolerance. nih.gov Furthermore, a direct synthesis of pyrimidoindolones from N-carbamoylindoles and vinylene carbonate has been reported, which proceeds at room temperature without the need for an external oxidant. semanticscholar.orgorganic-chemistry.org Another approach involves the annulation of 2-alkynylaryl aldehydes or ketones with N-(pivaloyloxy)-1H-indole-1-carboxamide, catalyzed by rhodium, proceeding through a C-H activation-based annulation with the alkyne moiety followed by the addition of nitrogen onto the aldehyde or activated alkene. thieme-connect.comdocumentsdelivered.comresearchgate.net
| Indole Substrate | Coupling Partner | Catalyst System | Solvent | Temperature | Yield (%) |
| N-amidoindole | α-Acyl diazo compound | [RhCpCl2]2 / AgSbF6 | DCE | 60 °C | up to 95% nih.gov |
| N-carbamoylindole | Vinylene carbonate | [RhCpCl2]2 / NaOAc | MeOH | RT | up to 98% semanticscholar.orgorganic-chemistry.org |
| N-(pivaloyloxy)-1H-indole-1-carboxamide | 2-Alkynylaryl aldehyde | [RhCp*Cl2]2 / CsOAc | t-AmylOH | 100 °C | up to 85% thieme-connect.comdocumentsdelivered.comresearchgate.net |
Copper-Catalyzed Cascade and Oxidative Cyclizations
Copper catalysis has also been employed in the synthesis of this compound derivatives, often as part of a multi-step, one-pot process. These reactions can involve cascade sequences that efficiently build the heterocyclic core.
A one-pot synthesis of pyrimido[1,6-a]indol-1(2H)-one derivatives has been developed that involves a copper-catalyzed N-arylation step within a sequential process. nih.gov The reaction commences with the nucleophilic addition of an N-alkylaniline to an ortho-gem-dibromovinyl isocyanate. This is followed by a copper-catalyzed intramolecular N-arylation and a subsequent palladium-catalyzed C-H activation to furnish the final product. The copper catalyst is crucial for the formation of the indole ring, which then undergoes further transformation to the pyrimido[1,6-a]indolone.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield (%) |
| ortho-gem-dibromovinyl isocyanate | N-methylaniline | CuI / Pd(OAc)2 | Dioxane | 100 °C | 75 |
| ortho-gem-dibromovinyl isocyanate | N-ethylaniline | CuI / Pd(OAc)2 | Dioxane | 100 °C | 72 |
| ortho-gem-dibromovinyl isocyanate | N-benzylaniline | CuI / Pd(OAc)2 | Dioxane | 100 °C | 68 |
Cobalt(III)-Catalyzed C-H Alkenylation/Annulation
High-valent cobalt catalysis has emerged as a powerful tool for C-H functionalization reactions. In the context of this compound synthesis, cobalt(III) catalysis has been utilized to construct fused polycyclic derivatives.
A Cp*Co(III)-catalyzed C2-selective C-H alkenylation/annulation cascade transformation of 1-(pyridin-2-yl)-1H-indoles with internal alkynes leads to the formation of pyrido[2′,1′:2,3]pyrimido[1,6-a]indol-5-iums. nih.govacs.org In this reaction, the pyridyl group acts as a directing group for the C2-H activation of the indole ring. The subsequent alkenylation and annulation with the alkyne constructs the this compound core as part of the larger cationic heteroaromatic system. The reaction proceeds with the assistance of a copper(II) acetate co-catalyst. researchgate.net
| Indole Substrate | Alkyne | Catalyst System | Solvent | Temperature | Yield (%) |
| 1-(Pyridin-2-yl)-1H-indole | Diphenylacetylene | CpCo(CH3CN)32, Cu(OAc)2 | DCE | 80 °C | 92 |
| 5-Methyl-1-(pyridin-2-yl)-1H-indole | 1,2-di-p-tolylacetylene | CpCo(CH3CN)32, Cu(OAc)2 | DCE | 80 °C | 85 |
| 5-Methoxy-1-(pyridin-2-yl)-1H-indole | 1-phenyl-2-p-tolylacetylene | Cp*Co(CH3CN)32, Cu(OAc)2 | DCE | 80 °C | 88 |
Gold(I)-Catalyzed Cyclization Reactions
Gold(I) catalysis has emerged as a powerful tool in organic synthesis, particularly for the formation of heterocyclic systems through the activation of alkynes and allenes. While gold-catalyzed cyclizations have been extensively used to synthesize a variety of indole-fused heterocycles, their specific application to the direct synthesis of the this compound core is not yet widely documented in peer-reviewed literature. However, the principles of gold-catalyzed intramolecular reactions of indole derivatives bearing appropriate functional groups suggest a high potential for this methodology. For instance, gold-catalyzed cycloisomerization of N-allenylindoles has been successfully employed in the synthesis of pyrido[1,2-a]-1H-indole derivatives. This transformation proceeds through an efficient cyclization, demonstrating the utility of gold catalysts in constructing fused indole systems. A similar strategy, perhaps involving an appropriately substituted N-indolyl pyrimidine (B1678525) precursor with an alkyne or allene moiety, could conceivably be adapted for the synthesis of pyrimido[1,6-a]indoles.
Palladium(II)-Catalyzed Intramolecular Cyclization
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the construction of indole-based heterocycles is well-established. A notable example is the one-pot synthesis of pyrimido[1,6-a]indol-1(2H)-one derivatives, which utilizes a sequential process involving a palladium-catalyzed C-H activation. This efficient method begins with the reaction of ortho-gem-dibromovinyl isocyanates and N-alkyl-anilines. The sequence is initiated by a nucleophilic addition, followed by a copper-catalyzed N-arylation, and culminates in a palladium-catalyzed intramolecular C-H activation to furnish the tricyclic product nih.govacs.orgacs.org.
The key palladium-catalyzed step involves the cyclization of an intermediate formed from the preceding reactions. This intramolecular C-H activation forges the final ring of the pyrimido[1,6-a]indolone system. The versatility of this method is demonstrated by its tolerance for a variety of substituents on both the aniline and the vinyl bromide precursors, affording a range of derivatives in moderate to good yields nih.govacs.orgacs.org.
Table 1: Palladium(II)-Catalyzed Synthesis of Pyrimido[1,6-a]indol-1(2H)-one Derivatives
| Entry | R¹ | R² | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | Me | 2-methyl-1,2-dihydropyrimido[1,6-a]indol-1-one | 78 |
| 2 | H | Et | 2-ethyl-1,2-dihydropyrimido[1,6-a]indol-1-one | 75 |
| 3 | Me | Me | 8-methyl-2-methyl-1,2-dihydropyrimido[1,6-a]indol-1-one | 72 |
| 4 | OMe | Me | 8-methoxy-2-methyl-1,2-dihydropyrimido[1,6-a]indol-1-one | 65 |
| 5 | Cl | Me | 8-chloro-2-methyl-1,2-dihydropyrimido[1,6-a]indol-1-one | 70 |
Data sourced from a one-pot synthesis involving nucleophilic addition, Cu-catalyzed N-arylation, and Pd-catalyzed C-H activation. nih.govacs.orgacs.org
Multi-Component Reactions (MCRs) for this compound Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single step, thereby adhering to the principles of green chemistry by minimizing waste and energy consumption. While MCRs have been successfully employed for the synthesis of various indole-containing heterocyclic systems, including isomers like 9H-pyrimido[4,5-b]indoles, the direct application of an MCR for the construction of the this compound core is not extensively reported researchgate.netmdpi.com. The development of such a reaction would be a significant advancement, potentially involving the condensation of an indole precursor, a pyrimidine synthon, and a third component to rapidly assemble the target scaffold. The exploration of novel MCRs remains an active area of research, and the future may see the emergence of elegant MCR strategies for the synthesis of pyrimido[1,6-a]indoles.
Classical and Modern Synthetic Approaches
Cyclization of Indole Derivatives
The construction of the this compound skeleton often relies on the cyclization of appropriately functionalized indole precursors. A powerful modern approach involves the rhodium(III)-catalyzed cascade annulation of 2-alkynylaryl aldehydes or ketones with N-(pivaloyloxy)-1H-indole-1-carboxamide documentsdelivered.comresearchgate.net. This method proceeds through a C-H activation-based annulation with the alkyne moiety, followed by the addition of the nitrogen atom onto the aldehyde or activated alkene. This strategy provides access to fused pyrimido[1,6-a]indolone derivatives in moderate to good yields and demonstrates the utility of C-H activation in building complex heterocyclic systems.
Reduction and Functionalization Transformations
Once the this compound core is assembled, further chemical modifications can be carried out to generate a library of derivatives with diverse properties. Reduction of a carbonyl group within the pyrimidine ring is a common transformation. For instance, the reduction of a related cationic pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-ium system has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding 6,7-dihydro-4H-pyrido[2',1':2,3]this compound researchgate.net. While this example involves a more complex fused system, it demonstrates the feasibility of reducing specific bonds within the pyrimidine portion of the molecule. The application of reducing agents like lithium aluminum hydride (LiAlH₄) has been reported for the reduction of the isomeric pyrimido[1,2-a]indoles, suggesting that similar transformations could be applied to the this compound scaffold to access different saturation levels and functional group arrangements rsc.org. Further functionalization could then be explored on the reduced or unreduced core, targeting various positions on both the indole and pyrimidine rings to modulate the compound's properties.
Application of Diazo Compounds as Carbene Precursors
The use of diazo compounds as precursors to generate reactive carbene intermediates is a versatile strategy in organic synthesis. A highly effective method for the synthesis of 2H-pyrimido[1,6-a]indol-1-ones involves the rhodium(III)-catalyzed [4+2] annulation of N-amidoindoles with α-acyl diazo compounds. This reaction proceeds via a regioselective C2-H bond carbenoid insertion followed by cyclization. This approach exhibits broad functional group tolerance, providing a novel and efficient route to the this compound core. The synthetic utility of the resulting products can be further demonstrated through various chemical transformations.
Table 2: Rhodium(III)-Catalyzed Synthesis of 2H-Pyrimido[1,6-a]indol-1-ones from N-Amidoindoles and Diazo Compounds
| Entry | N-Amidoindole Substituent (R¹) | Diazo Compound Substituent (R²) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | Ph | 3-phenyl-2H-pyrimido[1,6-a]indol-1-one | 85 |
| 2 | 5-Me | Ph | 8-methyl-3-phenyl-2H-pyrimido[1,6-a]indol-1-one | 82 |
| 3 | 5-Cl | Ph | 8-chloro-3-phenyl-2H-pyrimido[1,6-a]indol-1-one | 78 |
| 4 | H | 4-MeC₆H₄ | 3-(p-tolyl)-2H-pyrimido[1,6-a]indol-1-one | 88 |
| 5 | H | 4-ClC₆H₄ | 3-(4-chlorophenyl)-2H-pyrimido[1,6-a]indol-1-one | 76 |
Data sourced from a Rh(III)-catalyzed regioselective C2-H bond carbenoid insertion/cyclization reaction.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are integral to modern synthetic organic chemistry, emphasizing the design of products and processes that minimize the use and generation of hazardous substances. In the context of synthesizing the this compound scaffold, these principles have been implemented through innovative strategies that enhance efficiency while reducing environmental harm.
Solvent-Free Conditions
A significant advancement in the green synthesis of this compound derivatives has been the development of multicomponent reactions (MCRs) under solvent-free conditions. One notable method involves a four-component reaction that efficiently constructs the complex heterocyclic system in a single step without the need for a solvent.
This approach typically involves the reaction of an enaminone, an aromatic aldehyde, malononitrile, and a C-H acid, such as 1,3-indandione. The reaction proceeds by heating a neat mixture of the reactants, which aligns with the principles of green chemistry by eliminating solvent waste and often simplifying product purification. This methodology provides a high atom economy and an environmentally benign pathway to a variety of substituted pyrimido[1,6-a]indoles. The reaction is generally heated to between 80-100°C for a period of 1 to 3 hours.
Table 1: Examples of this compound Derivatives Synthesized under Solvent-Free Conditions
| Aldehyde | C-H Acid | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 1,3-Indandione | 1.5 | 94 |
| 4-Methylbenzaldehyde | 1,3-Indandione | 1 | 92 |
| 4-Nitrobenzaldehyde | 1,3-Indandione | 2 | 90 |
| Benzaldehyde | 1,3-Indandione | 1 | 93 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been effectively applied to the one-pot, three-component synthesis of novel this compound derivatives.
Table 2: Examples of this compound Derivatives via Microwave-Assisted Synthesis
| Aldehyde | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 300 | 5 | 94 |
| 4-Fluorobenzaldehyde | 300 | 6 | 92 |
| 4-Nitrobenzaldehyde | 300 | 4 | 95 |
| 4-Hydroxybenzaldehyde | 300 | 5 | 90 |
Structure Activity Relationship Sar Studies of Pyrimido 1,6 a Indole Analogues
Systematic Modification of the Pyrimido[1,6-a]indole Scaffold
The ability to systematically modify the this compound scaffold is fundamental to conducting thorough SAR studies. Various synthetic strategies have been developed to allow for the introduction of diverse chemical functionalities at different positions of the ring system.
A key approach involves the reaction of dicyanomethylideneindoline with various isocyanates, which yields 2-alkyl-3-imino-1-oxo-1,2,3,5-tetrahydropyrimido-[1,6-a]-indole-4-carbonitrile derivatives ekb.eg. This method is particularly useful for introducing a range of alkyl and aryl substituents at the N-2 position, allowing for a systematic investigation of the impact of this position on biological activity ekb.eg.
More recent synthetic advancements have further expanded the possibilities for scaffold modification. A novel one-pot synthesis has been described that constructs pyrimido[1,6-a]indol-1(2H)-one derivatives through a sequential process involving nucleophilic addition, copper-catalyzed N-arylation, and palladium-catalyzed C-H activation nih.gov. Additionally, rhodium(III)-catalyzed cascade annulations provide a pathway to fused pyrimido[1,6-a]indolones, demonstrating sophisticated methods for building upon the core structure documentsdelivered.com. These modern synthetic routes are critical for creating diverse libraries of analogues for comprehensive biological screening and SAR determination.
Impact of Substituent Effects on Biological Activity
The biological activity of this compound analogues is highly dependent on the nature and position of various substituents on the heterocyclic core. Preliminary pharmacological screenings have shown that compounds based on this scaffold can exhibit a range of activities, including antipyretic, anti-inflammatory, and analgesic properties ekb.eg.
The introduction of different hydrophobic and aromatic groups has been a key focus of SAR studies on the this compound skeleton. In a series of 2-alkyl-3-imino-1-oxo-1,2,3,5-tetrahydropyrimido-[1,6-a]-indole-4-carbonitriles, the substituent at the N-2 position was varied using different isocyanates ekb.eg. The nature of the group at this position, ranging from simple alkyl chains to more complex aromatic moieties, was found to be integral to the observed anti-inflammatory and analgesic effects.
The table below summarizes a series of substitutions made at the N-2 position and the resulting qualitative biological activities observed in preliminary screenings ekb.eg.
| Compound Series | N-2 Substituent (R) | Observed Biological Activities |
| IIa-h | Alkyl (e.g., Methyl, Ethyl) | Antipyretic, Anti-inflammatory, Analgesic |
| IIa-h | Aryl (e.g., Phenyl) | Antipyretic, Anti-inflammatory, Analgesic |
This table is based on the described synthesis from various isocyanates and the reported preliminary pharmacological screening. Specific quantitative data for each analogue is not detailed in the available literature abstract.
These findings indicate that the N-2 position is a critical site for modification and that both aliphatic (hydrophobic) and aromatic substituents are well-tolerated and can confer significant biological activity.
While extensive research on the specific impact of varying heteroatom linkages (e.g., substituting nitrogen with oxygen or sulfur) within the this compound core is not widely documented, the spatial orientation of substituents is a well-established principle in SAR. In related indole-based compounds, the specific linkage point between aromatic rings has been shown to dramatically affect biological activity nih.gov. For instance, studies on bis-indole compounds found that a 6–6′ linkage resulted in molecules that could adopt a more compact shape, which was crucial for fitting into a biological target's hydrophobic pocket, whereas a 5–5′ linkage led to more extended conformations and significantly reduced activity nih.gov. Although this example is not from the this compound class, it underscores the critical principle that the precise three-dimensional arrangement and connectivity of molecular components are paramount for potent biological function.
The incorporation of trifluoromethyl (CF3) groups is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This strategy has been applied to the this compound scaffold, with synthetic methods developed to access CF3-substituted pyrimido[1,6-a]indolone cores researchgate.net. Specifically, a metal-catalyzed C-H bond activation strategy has been utilized to create a new family of CF3-substituted α-amino acid derivatives that are decorated with the pyrimido[1,6-a]indolone pharmacophore researchgate.net.
While the synthesis of these trifluoromethylated analogues represents a significant step forward, detailed biological data and SAR studies comparing them to their non-fluorinated counterparts are not yet extensively available in the public domain. The introduction of the CF3 group is anticipated to modulate the electronic properties and metabolic profile of the parent compound, which could translate to altered potency and pharmacokinetic properties rsc.orgresearchgate.net.
Development of Lead Compounds through SAR Optimization
The ultimate goal of SAR studies is the identification and optimization of a "lead compound"—a promising molecule that serves as the starting point for further development into a clinical drug candidate. This process involves iterative cycles of designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity.
Preliminary studies have identified pyrimido-[1,6-a]-indole derivatives with notable anti-inflammatory and analgesic activities, marking them as potential hit compounds ekb.eg. However, the progression from these initial hits to optimized lead compounds requires extensive SAR exploration. This would involve a comprehensive investigation of the substitutions possible on the entire scaffold, moving beyond the N-2 position to explore the effects of modifications on the indole (B1671886) and pyrimidine (B1678525) rings. While the foundational synthetic work and preliminary biological screenings have been performed, detailed reports on the full SAR optimization of a this compound-based lead compound for a specific biological target are not widely available in the literature.
Mechanistic Investigations of Pyrimido 1,6 a Indole Formation
Elucidation of Reaction Pathways
The formation of the pyrimido[1,6-a]indole core can be achieved through several distinct mechanistic pathways. These routes often involve sophisticated cascade reactions where multiple bonds are formed in a single operation, providing rapid access to molecular complexity. Transition-metal catalysis, particularly with rhodium and cobalt, has been instrumental in pioneering these efficient synthetic strategies.
Transition-metal-catalyzed C-H activation followed by annulation with an unsaturated partner is a powerful and atom-economical strategy for constructing fused heterocyclic systems. Both rhodium(III) and cobalt(III) catalysts have been successfully employed for this purpose.
A common mechanistic cycle for these transformations begins with the coordination of a directing group on the indole (B1671886) substrate to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step to form a five- or six-membered metallacycle intermediate, achieving a regioselective C-H cleavage typically at the C2 position of the indole. The unsaturated coupling partner, such as an alkyne, then coordinates to the metal center and inserts into the metal-carbon bond. The final steps involve intramolecular cyclization (annulation) and reductive elimination or protonolysis to release the this compound product and regenerate the active catalyst.
For instance, the Cp*Co(III)-catalyzed synthesis of pyrido[2′,1′:2,3]pyrimido[1,6-a]indol-5-iums proceeds via a C2-selective C-H alkenylation/annulation cascade of 1-(pyridin-2-yl)-1H-indoles with internal alkynes. Similarly, rhodium(III) catalysts have been used for the annulation of N-substituted indoles with alkynes to form pyrimido[1,6-a]indol-1(2H)-one derivatives. acs.org
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. The synthesis of pyrimido[1,6-a]indoles is often designed as a cascade process.
One notable example is a one-pot synthesis of pyrimido[1,6-a]indol-1(2H)-one derivatives that involves a sequence of nucleophilic addition, copper-catalyzed N-arylation, and palladium-catalyzed C-H activation. Another approach involves a Cp*Co(III)-catalyzed C2-selective C-H alkenylation/annulation cascade transformation of 1-(pyridin-2-yl)-1H-indoles with internal alkynes. This reaction proceeds through a sequence of C-H activation, alkyne insertion, and intramolecular annulation to build the complex fused system efficiently.
Metal-free cascade reactions have also been developed. For example, a base-catalyzed reaction between indole-2-carboxaldehyde and ethyl N-arylideneglycinate proceeds through an initial aldol (B89426) condensation followed by an intramolecular Mannich-type reaction to construct the 1,2-dihydropyrimido[1,6-α]indole core. This process involves the sequential formation of two new bonds under mild conditions.
In rhodium(III)-catalyzed C-H activation reactions for the synthesis of pyrimido[1,6-a]indoles, the formation of a rhodacycle intermediate is a key mechanistic step. acs.orgacs.org This intermediate is typically a five-membered metallacycle, formed by the chelation-assisted C-H activation at the C2 position of an N-substituted indole.
The catalytic cycle is initiated by the reaction of the indole substrate, bearing a directing group (e.g., an N-carboxamide), with the [Cp*Rh(OAc)2]2 precatalyst. acs.org After dissociation of the acetate ligands, the directing group coordinates to the Rh(III) center. This is followed by a concerted metalation-deprotonation step, which results in the formation of the C-H activated rhodacycle intermediate. acs.org
Once formed, the rhodacycle undergoes migratory insertion with a coupling partner, such as an alkyne. The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond. This insertion is followed by an intramolecular nucleophilic attack of the nitrogen atom of the directing group onto the newly formed vinylrhodium species, leading to the annulated ring system. The final product is then released through protonolysis, regenerating the active Rh(III) catalyst to continue the cycle. acs.orgacs.org
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, can be a crucial step in certain cascade pathways leading to the this compound skeleton. While not as common as C-H activation routes, this mechanism is featured in specific multicomponent reactions.
In a proposed pathway, an intermediate containing an α,β-unsaturated system is formed in situ. A nitrogen atom from another component or from an intramolecular source then acts as a nucleophile, attacking the β-position of the unsaturated system. This step creates a new C-N bond and is often the key ring-forming step that establishes the pyrimidine (B1678525) portion of the final fused product. For example, in the base-catalyzed reaction of indole-2-carboxaldehyde with ethyl N-arylideneglycinate, the initial aldol-type condensation generates an unsaturated intermediate, which then undergoes an intramolecular cyclization that can be viewed as a Mannich-type or aza-Michael-type reaction to yield the dihydrothis compound structure.
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a substrate containing a C-H bond with an identical substrate where the hydrogen has been replaced by its heavier isotope, deuterium (C-D).
In the context of this compound synthesis via C-H activation, a primary KIE (a kH/kD value significantly greater than 1) would provide strong evidence that the C-H bond cleavage is a rate-limiting or partially rate-limiting event.
For the Rh(III)-catalyzed synthesis of pyrimido[1,6-a]indol-1(2H)-one, a KIE study was conducted through an intermolecular competition experiment between the standard indole substrate and its C2-deuterated analogue. acs.org The observed kH/kD value of approximately 2.1 suggests that the C-H bond cleavage is involved in the rate-determining step of the catalytic cycle. acs.org In contrast, a similar study on a Rh(III)-catalyzed annulation to form indole-fused diazepinones yielded a small KIE value (kH/kD = 1.17), indicating that the C-H bond cleavage may not be the rate-limiting step in that specific transformation. acs.org These studies highlight how KIE experiments provide nuanced insights into the specific mechanistic details of closely related reactions.
Table 1: Representative Kinetic Isotope Effect (KIE) Data
| Reaction Type | Substrate vs. Deuterated Substrate | kH/kD Value | Implication | Reference |
|---|---|---|---|---|
| Rh(III)-Catalyzed Annulation | N-Piv-L-tryptophan methyl ester vs C2-D analogue | ~2.1 | C-H cleavage is likely rate-determining. | acs.org |
| Rh(III)-Catalyzed Annulation | N-methoxy-1H-indole-1-carboxamide vs C2-D analogue | 1.17 | C-H cleavage is likely not rate-determining. | acs.org |
| Co(III)-Catalyzed C-H Activation | N-pyrimidinyl indole vs C2-D analogue | >1 (Qualitative) | C-H activation is a reversible step. | acs.org |
Role of Directing Groups in Regioselectivity
In transition-metal-catalyzed C-H activation reactions, directing groups are essential for controlling the regioselectivity of the C-H bond cleavage. These functional groups are typically appended to the indole nitrogen and contain a Lewis basic atom that can coordinate to the metal catalyst. This coordination positions the catalyst in close proximity to a specific C-H bond, facilitating its selective activation over other potentially reactive sites.
In the synthesis of this compound and related fused systems, various directing groups have been employed to ensure that C-H activation occurs exclusively at the C2 position of the indole ring.
Pyrimidinyl and Pyridinyl Groups: In cobalt(III)-catalyzed reactions, N-pyrimidinyl and N-pyridinyl groups are commonly used. acs.org The nitrogen atom of the pyrimidine or pyridine ring coordinates to the cobalt center, leading to the formation of a stable five-membered metallacycle intermediate through the cleavage of the C2-H bond. This chelation assistance effectively blocks reaction at the electronically favored C3 position and directs functionalization to C2.
N-Carboxamide Derivatives: For rhodium(III)-catalyzed syntheses, N-carboxamide derivatives, such as N-methoxy-1H-indole-1-carboxamide, are highly effective directing groups. acs.orgacs.org The oxygen atom of the amide carbonyl coordinates to the rhodium catalyst, again promoting the formation of a five-membered rhodacycle via C2-H activation. acs.orgacs.org
The choice of directing group is therefore a critical parameter in the design of synthetic routes to pyrimido[1,6-a]indoles, as it provides precise control over the regiochemical outcome of the C-H activation step, which is often the first and most crucial step in the entire cascade sequence.
Table 2: Common Directing Groups and Their Regioselective Outcome
| Directing Group | Metal Catalyst | Site of C-H Activation | Resulting Intermediate |
|---|---|---|---|
| Pyrimidinyl | Cobalt(III) | C2 of Indole | 5-membered cobaltacycle |
| Pyridinyl | Cobalt(III) | C2 of Indole | 5-membered cobaltacycle |
| N-Methoxycarboxamide | Rhodium(III) | C2 of Indole | 5-membered rhodacycle |
| N-Pivaloyloxy-carboxamide | Rhodium(III) | C2 of Indole | 5-membered rhodacycle |
Preclinical Biological and Pharmacological Activity of Pyrimido 1,6 a Indole Derivatives
Anti-inflammatory and Analgesic Properties
Preliminary pharmacological evaluations of certain pyrimido[1,6-a]indole derivatives have indicated their potential as anti-inflammatory and analgesic agents. ekb.eg A study involving the synthesis of a series of 2-alkyl-3-imino-1-oxo-1,2,3,5-tetrahydropyrimido-[1,6-a]-indole-4-carbonitriles and their corresponding enaminonitriles revealed notable biological activities. ekb.eg The initial screening of these compounds demonstrated anti-inflammatory, as well as antipyretic and analgesic properties, suggesting that the this compound core may serve as a valuable template for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). ekb.egnih.govresearchgate.net The anti-inflammatory effects of indole (B1671886) derivatives are often linked to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of pro-inflammatory cytokines. chesci.comrsc.org Further investigations into the specific mechanisms of action are required to fully elucidate how these compounds exert their effects.
Anticancer and Antiproliferative Activities
The development of novel anticancer agents is a significant area of research for this compound derivatives. nih.govscilit.com These compounds have been investigated for their ability to inhibit the growth of various human tumor cell lines. nih.gov The indole nucleus itself is a core component of numerous natural and synthetic molecules with potent anticancer properties, including well-known alkaloids like vincristine (B1662923) and vinblastine. nih.govnih.gov The fusion of a pyrimidine (B1678525) ring to the indole scaffold can enhance this activity, often by enabling interactions with specific biological targets crucial for cancer cell survival and proliferation. nih.gov
Studies have shown that certain this compound derivatives exhibit significant antiproliferative activity against a range of cancer cell lines. The cytotoxic effects are often mediated through complex mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and DNA replication, as well as the modulation of critical cell signaling pathways.
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrano[3,2-e]indole Intermediate 5a | Melanotic Melanoma (A375) | 11.8 µM | nih.gov |
| Indole-aryl amide 5 | Colon Cancer (HT29) | 2.61 µM | nih.gov |
| Indole-aryl amide 5 | Prostate Cancer (PC-3) | 0.39 µM | nih.gov |
| Indole-aryl amide 5 | Leukemia (Jurkat J6) | 0.37 µM | nih.gov |
A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of essential enzymes. researchgate.netdepositolegale.it
Kinase Inhibition : Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. depositolegale.itnih.govnih.gov Pyrimido-indole derivatives have been identified as potent inhibitors of various protein kinases. nih.govmdpi.com For instance, certain 9H-pyrimido[4,5-b]indole derivatives have been discovered as dual inhibitors of RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) kinases, which are implicated in several types of cancer, including lung and thyroid cancers. nih.gov Other related pyrimido[5,4-b]indol-4-amine and pyrimido[4,5-b]indol-4-amine derivatives have shown inhibitory activity against kinases such as CK1 (Casein kinase 1) and DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A). mdpi.com
Topoisomerase II Inhibition : Eukaryotic topoisomerase II is a vital enzyme for DNA replication and cell division, making it an established target for cancer chemotherapy. nih.gov Structurally related pyrimido[1,6-a]benzimidazoles have been shown to function as topoisomerase II-targeted drugs. nih.gov One such derivative, Ro 47-3359, was found to enhance DNA cleavage mediated by eukaryotic topoisomerase II and demonstrated cytotoxicity against cultured cells. nih.gov This suggests that the this compound scaffold may also possess the potential to be developed into topoisomerase II poisons for cancer treatment.
| Compound/Scaffold | Target Enzyme | Activity (IC50) | Reference |
| Pyrimido[1,6-a]benzimidazole (Ro 47-3359) | Eukaryotic Topoisomerase II | Enhances DNA cleavage at 100 µM | nih.gov |
| 9H-pyrimido[4,5-b]indole derivative | RET Kinase | Not specified | nih.gov |
| 9H-pyrimido[4,5-b]indole derivative | TRK Kinase | Not specified | nih.gov |
| Pyrimido[4,5-b]indol-4-amines | CK1δ/ε | Micromolar range | mdpi.com |
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer cell survival. The modulation of this pathway is a key strategy in cancer therapy. Research on the closely related pyrimido[5,4-b]indole scaffold has identified compounds that can modulate NF-κB activation. nih.gov In a high-throughput screening study, certain pyrimido[5,4-b]indoles were found to prolong NF-κB signaling induced by lipopolysaccharide (LPS) without having intrinsic stimulating activity. nih.govescholarship.org This ability to sustain an immune or inflammatory response could be harnessed for therapeutic benefit, and it highlights the potential of the broader pyrimido-indole chemical space to interact with and modulate the NF-κB pathway.
Antimicrobial and Antiviral Efficacy
Derivatives of the this compound scaffold have also been explored for their potential to combat infectious diseases. The indole ring is a common feature in many compounds with antimicrobial and antiviral properties. nih.govresearchgate.netnih.govmdpi.com Fusing a pyrimidine ring can lead to novel agents with enhanced or new mechanisms of action against various pathogens. researchgate.net
Bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, are well-validated targets for antibacterial drugs. acs.orgmdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. A significant breakthrough in this area was the discovery of pyrimido[1,6-a]benzimidazoles as a new class of DNA gyrase inhibitors. nih.govacs.org These compounds were designed based on the structure of quinolone antibiotics, which also target DNA gyrase. nih.gov This finding demonstrates that the pyrimido[1,6-a] fused heterocyclic system is a viable scaffold for developing novel antibacterial agents that function by inhibiting bacterial type IIA topoisomerases.
The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a critical step in its lifecycle and a key target for antiviral therapy. frontiersin.org This process is mediated by the viral envelope glycoprotein, which includes the gp41 subunit responsible for membrane fusion. frontiersin.orgnih.gov While indole derivatives have been identified as small molecule fusion inhibitors that target a conserved hydrophobic pocket on gp41, specific studies on this compound derivatives targeting this mechanism are not extensively documented. nih.govnih.govacs.org The established activity of the broader indole class suggests that the this compound scaffold could potentially be adapted to create novel HIV-1 entry inhibitors, though further research is needed to explore this possibility. nih.gov
Activity against Specific Microbial Strains
Derivatives of indole fused with pyrimidine rings have been investigated for their potential as antimicrobial agents. Studies have shown that certain indolyl-pyrimidine derivatives exhibit notable activity against a range of bacterial and fungal strains. For instance, compounds such as 2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile and 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have demonstrated high antibacterial activity, comparable to the standard drug penicillin. japsonline.com The antimicrobial efficacy of these compounds is often attributed to the synergistic effect of the indole nucleus and the fused heterocyclic ring.
The investigation of various indole derivatives, including those incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, has revealed a broad spectrum of activity against pathogens like Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov Some of these compounds have shown significant antibacterial and antifungal properties, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.govturkjps.org Specifically, certain indole-triazole conjugates have demonstrated good to moderate activity against Gram-negative strains. nih.gov The structural modifications on the indole and the attached heterocyclic ring play a crucial role in determining the antimicrobial potency and spectrum. nih.gov
| Compound Type | Microbial Strains | Observed Activity | Reference |
|---|---|---|---|
| Indolyl-pyrimidine derivatives | Various bacteria | High antibacterial activity, comparable to penicillin. | japsonline.com |
| Indole-triazole/thiadiazole hybrids | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity with MIC values ranging from 3.125-50 µg/mL. | nih.govturkjps.org |
| Pyrazino[2,1-b]quinazoline-3,6-diones | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | Antibacterial activity with MIC values of 12.5–77 μM; antibiofilm effects noted. | mdpi.com |
| Indole-triazole conjugates | Gram-negative bacteria | Good to moderate activity with MIC values around 250 µg/mL. | nih.gov |
Immunomodulatory Effects (e.g., Toll-like Receptor 4 Agonism)
A specific class of pyrimido-indole compounds, the substituted pyrimido[5,4-b]indoles, have been identified as selective and potent agonists for Toll-like Receptor 4 (TLR4). nih.govacs.org TLR4 is a critical component of the innate immune system that recognizes pathogens and triggers pro-inflammatory responses. frontiersin.org The discovery of pyrimido[5,4-b]indoles as TLR4 ligands stemmed from high-throughput screening aimed at identifying small molecule activators of the innate immune system. nih.govfrontiersin.org
These compounds function as non-lipid-like activators of TLR4, distinguishing them from the natural ligand, lipopolysaccharide (LPS). acs.org Structure-activity relationship (SAR) studies have revealed that synthetic modifications to the pyrimido[5,4-b]indole scaffold can modulate the immune response. nih.gov For example, changes at the carboxamide, N-3, and N-5 positions can lead to differential production of cytokines associated with NFκB and type I interferon pathways, such as IL-6 and interferon γ-induced protein 10 (IP-10). nih.govacs.org Certain derivatives bearing phenyl and substituted phenyl carboxamides induced lower IL-6 release while maintaining high IP-10 production, indicating a skew toward the type I interferon pathway. nih.gov Computational studies suggest that these active compounds likely bind to the MD-2 co-receptor within the TLR4/MD-2 complex. nih.govacs.org This activity highlights their potential as immune modulators or vaccine adjuvants. acs.orgfrontiersin.org
Other Noted Preclinical Biological Activities
A series of pyrimido[1,6-a]indol-1(2H)-ones has been synthesized and evaluated for serotonin-3 (5-HT3) receptor antagonist activity. jst.go.jp The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. wikipedia.orgmdpi.com Antagonists of this receptor are used as antiemetics, particularly for managing chemotherapy-induced nausea. wikipedia.org
In preclinical studies, certain this compound derivatives demonstrated high potency as 5-HT3 receptor antagonists. jst.go.jp Specifically, compounds with 5-methyl substituents on both the this compound ring and an attached imidazole (B134444) ring showed significant activity. Optimized compounds from this series were found to be potent inhibitors of the Bezold-Jarisch reflex in rats, a common model for evaluating 5-HT3 antagonism. Their potency was reported to be 20- to 30-fold greater than that of ondansetron, a widely used 5-HT3 antagonist. jst.go.jp The pharmacophore for these antagonists generally includes an aromatic moiety, a group capable of hydrogen bonding, and a basic nitrogen center at specific distances. wikipedia.org The enhanced potency of these annelated indoles suggests the additional ring provides a favorable hydrophobic area for interaction with the 5-HT3 receptor site. nih.gov
| Compound Series | Key Structural Feature | Preclinical Model | Observed Potency | Reference |
|---|---|---|---|---|
| Pyrimido[1,6-a]indol-1(2H)-ones | 5-methyl substituents on both indole and imidazole rings | Bezold-Jarisch reflex in rats | ED50 of 0.6 and 0.8 μg/kg i.v.; 20- to 30-fold more potent than ondansetron. | jst.go.jp |
| 1,7-Annelated indole derivatives | Extra annelated ring | Receptor binding studies | 4 to 7 times more potent than reference compounds (ondansetron, GR 65630). | nih.gov |
Preliminary pharmacological screening has indicated that some pyrimido-[1,6-a]-indole derivatives possess antipyretic properties. ekb.eg Antipyretic agents are substances that reduce fever. While detailed studies on this specific scaffold are limited, the broader class of synthetic indole derivatives has been explored for anti-inflammatory, analgesic, and antipyretic activities. nih.govnih.gov In studies using Brewer's yeast-induced pyrexia in animal models, certain novel indole derivatives demonstrated significant antipyretic effects, comparable to standard drugs like paracetamol. nih.gov These findings suggest that the indole nucleus is a viable scaffold for developing agents with potential fever-reducing capabilities. nih.govjbarbiomed.com
The indole nucleus is a common structural motif in compounds with activity on the central nervous system, and various indole derivatives have been evaluated for anticonvulsant properties. omicsonline.orgpharmacophorejournal.com Research has shown that hybrids of indole with other heterocyclic systems, such as pyrazole (B372694), can exhibit significant anticonvulsant effects in preclinical models like the maximal electroshock (MES) test. nih.gov For example, a series of 3-{2-[1-acetyl-5-(substitutedphenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-ones was synthesized and tested, with some compounds showing a high protective index compared to the standard drug diazepam. nih.gov While specific data on the anticonvulsant activity of this compound derivatives is not extensively detailed in the available literature, the established potential of the indole scaffold in this therapeutic area suggests it is a promising area for future investigation. pharmacophorejournal.commdpi.com
Indole alkaloids represent an important class of natural products that have been investigated for their potential as antimalarial agents. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new treatments, and natural product scaffolds like the indole nucleus are a valuable source. nih.govula.ve Screening of various indole alkaloids has identified several compounds with potent in vitro activity against Plasmodium species, some with high selectivity. nih.gov
While much of the research has focused on complex indole alkaloids from natural sources, synthetic derivatives are also being explored. researchgate.net For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are bioisosteres of other antimalarial compounds, have shown activity against P. falciparum and its enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov Although direct preclinical data on this compound derivatives as antimalarial agents is limited, the proven antiplasmodial activity of the broader indole class suggests that this scaffold could be a promising starting point for the design of new antimalarial drugs. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| 2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile |
| 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |
| 3-{2-[1-acetyl-5-(substitutedphenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-ones |
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one |
| Diazepam |
| GR 65630 |
| Ondansetron |
| Paracetamol |
| Penicillin |
| Pyrazolo[1,5-a]pyrimidine |
| Pyrimido[1,6-a]indol-1(2H)-ones |
| Pyrimido[5,4-b]indoles |
Computational Chemistry and Molecular Modeling Studies
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target. Studies on various pyrimido-indole isomers demonstrate how this scaffold can be effectively docked into the active sites of various enzymes and receptors.
For instance, derivatives of 9H-pyrimido[4,5-b]indole have been identified as dual inhibitors of RET and TRK kinases, which are implicated in cancer. Molecular docking studies were crucial in understanding how these compounds bind. The tricyclic pyrimido-indole core was predicted to occupy the ATP binding pocket of the kinases. nih.gov Specifically, in a homology model of the RET kinase, the tricyclic system was shown to form a key hydrogen bond with the hinge region residue Ala108. nih.gov Similarly, in the TRK kinase, the warhead interacts with Met592 at the hinge via a hydrogen bond. nih.gov
In another example, novel indole-pyrimidine hybrids were designed as tubulin polymerization inhibitors. Docking analysis demonstrated that the most promising compounds bind efficiently at the colchicine-binding site of tubulin, a key interaction for anticancer activity. nih.gov Computational studies on substituted pyrimido[5,4-b]indoles as Toll-like receptor 4 (TLR4) agonists suggested that these active compounds appear to bind primarily to the myeloid differentiation protein-2 (MD-2) in the TLR4/MD-2 complex. nih.gov This interaction is believed to be responsible for their immune-modulating activity.
These examples highlight a common theme where the planar pyrimido-indole ring system engages in crucial interactions within the binding sites of protein targets, often involving hydrogen bonds with the hinge region of kinases or key residues in other receptor pockets.
Table 1: Examples of Docking Studies on Pyrimido-Indole Scaffolds and Related Derivatives
| Compound Scaffold | Target Protein | Predicted Binding Site Interaction | Key Interacting Residues |
|---|---|---|---|
| 9H-Pyrimido[4,5-b]indole | RET Kinase | ATP binding pocket; H-bond with hinge | Ala108 nih.gov |
| 9H-Pyrimido[4,5-b]indole | TRK Kinase | ATP binding pocket; H-bond with hinge | Met592 nih.gov |
| Indole-Pyrimidine Hybrid | Tubulin | Colchicine-binding site | Not specified nih.gov |
Prediction of Binding Modes and Affinities
Beyond simply identifying interactions, computational studies aim to predict the precise binding orientation (mode) and the strength of the interaction (affinity). Accurate prediction of binding modes is a prerequisite for reliable estimation of binding affinities. nih.gov
In the study of 9H-pyrimido[4,5-b]indole derivatives, modeling was used to understand the interactions that lead to dual activity against both RET and TRK kinases. The modeling suggested that the inhibitors bind to the inactive "DFG-out" conformation of the kinases, classifying them as type II inhibitors. nih.gov The binding pose showed the tricyclic region in the ATP binding pocket, while other parts of the molecule extended into the back pocket of the kinase, forming additional interactions like pi-pi stacking with phenylalanine residues. nih.gov
Similarly, molecular docking of certain indole (B1671886) derivatives against antimicrobial targets like UDP-N-acetylmuramate-l-alanine ligase (MurC) has been performed. These studies predict binding energies, with more negative values indicating stronger affinity. For example, some heterocyclic scaffolds based on an indole moiety showed minimum binding energies ranging from -8.5 to -11.5 Kcal/mol, suggesting a strong and spontaneous binding to the enzyme's active site. frontiersin.orgnih.gov
The affinity of ligands is often evaluated using scoring functions that account for factors like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov These predictions are crucial in the lead optimization phase of drug discovery, allowing for the prioritization of compounds for synthesis and biological testing.
Mechanistic Insights from Computational Analysis
Computational analysis, particularly using methods like Density Functional Theory (DFT), provides powerful insights into reaction mechanisms and the electronic properties of molecules.
DFT calculations have been employed to understand the regioselectivity and reaction pathways in syntheses involving the indole core. For example, in a study on the rhodium-catalyzed C–H alkynylation of indoles, DFT calculations were performed to gain insight into the site-selectivity. The calculations showed that C–H activation at the C2 position of the indole was energetically more favorable by 6.3 kcal/mol compared to the C7 position, which explains the experimentally observed product. acs.org Such studies help chemists understand why a reaction proceeds in a certain way and can guide the development of more efficient synthetic methods.
Computational methods can also elucidate the mechanism of biological action. In a study of pyrimidohexahydroquinoline derivatives, DFT was used to optimize the molecular structures and calculate parameters like HOMO-LUMO energy gaps, which relate to the electronic and reactive properties of the compounds. rsc.org Furthermore, calculations can help confirm the stability of proposed reaction intermediates. For instance, MM2 calculations showed that a pyrimidine (B1678525) skeleton intermediate was thermodynamically more stable than a potential oxazine (B8389632) isomer by approximately 9.5 kcal/mol, explaining the preferential formation of the pyrimidine product. rsc.org These computational insights are invaluable for rationalizing experimental outcomes in both synthesis and pharmacology. researchgate.net
Investigation of Selectivity and Specificity
Selectivity is a critical parameter in drug design, as it relates to a compound's ability to interact with its intended target over other, potentially related targets, thereby minimizing off-target effects. Computational studies are instrumental in understanding and predicting the structural basis of selectivity.
The study of 9H-pyrimido[4,5-b]indole derivatives provides a clear example. Researchers discovered that the substituent at a specific position on the scaffold dictated the selectivity between RET and TRK kinases. nih.gov When the substituent was a tert-butyl isoxazole, the compound showed greater inhibition against RET. However, changing it to a tert-butyl pyrazole (B372694) resulted in equivalent inhibition of both RET and TRK. nih.gov This ability to "tune" the selectivity profile based on structural modifications, guided by computational modeling, is a powerful strategy in drug development.
In a different study, derivatives of pyrimido[5,4-b]indole were identified as selective activators of Toll-like receptor 4 (TLR4). nih.gov Synthetic modifications to the scaffold led to differential production of various cytokines, suggesting that even subtle structural changes can alter the downstream biological response, a form of functional selectivity. nih.gov Computational analysis of pyrimido[5,4-b]indoles as TLR4 ligands also suggested that improved potency and potential selectivity could be the result of additional binding interactions at the interface of the TLR4/MD-2 protein complex. nih.gov
These examples demonstrate that in silico methods like docking and molecular dynamics can effectively rationalize the observed selectivity of different compounds and provide a predictive framework for designing new molecules with desired specificity profiles.
Advanced Applications in Chemical Biology and Materials Science
Fluorescent Probes and Fluorescent Nucleosides
The inherent fluorescence of the pyrimido[1,6-a]indole core has been exploited to create novel fluorescent probes and nucleoside analogs for studying biological systems. These compounds offer the potential for sensitive and selective detection of biomolecules and cellular processes.
A metal-free synthetic route has been developed to produce highly fluorescent 1,2-dihydropyrimido[1,6-α]indole derivatives. This method involves a base-catalyzed aldol (B89426) reaction followed by a Mannich reaction of indole-2-carboxaldehyde with ethyl N-arylideneglycinate, yielding highly functionalized pyrimidoindole derivatives under mild conditions rsc.orgnih.gov. The photophysical properties of these products have been reported, highlighting their potential as fluorescent probes rsc.orgnih.gov.
In the realm of nucleic acid research, fluorescent nucleoside analogs are powerful tools for investigating DNA and RNA structure, dynamics, and interactions. Pyrimido[4',5':4,5]this compound derivatives have been synthesized and incorporated into oligonucleotides to serve as fluorescent probes nih.govnih.gov. One such derivative, 10-(2-Deoxy-beta-D-ribofuranosyl)pyrimido[4',5':4,5]this compound-6,9(7H)-dione (dCPPI), and its analogs have been synthesized and characterized. These fluorescent nucleosides exhibit large Stokes shifts, ranging from 116 to 139 nm, in aqueous buffer solutions nih.gov.
The fluorescence intensity of these nucleosides is influenced by the substituents on the indole (B1671886) ring. Electron-withdrawing groups have been shown to increase fluorescence intensity, while electron-donating groups with lone pairs tend to decrease it nih.gov. Notably, a trimethylammonium derivative of dCPPI was found to be the brightest emitter among the tested compounds nih.gov. The solvatochromism of these derivatives has also been studied, with some showing solvent-dependent fluorescence enhancement, making them useful as structural probes for nucleic acids nih.gov. When incorporated into DNA, the fluorescence of these modified nucleosides often increases upon binding to a complementary strand, except when paired with guanine, which can quench the fluorescence through an electron transfer mechanism nih.gov. This property makes them valuable for studying DNA hybridization and recognizing specific base pairings nih.gov.
Furthermore, the development of "turn-on" fluorescent nucleosides, which are weakly fluorescent as free molecules but become much brighter upon incorporation into a nucleic acid duplex, represents a significant advancement. While specific examples based on the this compound scaffold are still emerging, related structures have demonstrated this desirable property, which is attributed to mechanisms like solvent quenching and excited-state proton transfer chemrxiv.org.
Table 1: Photophysical Properties of Selected Fluorescent this compound Derivatives and Analogs
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Features | Reference |
|---|---|---|---|---|---|
| dCPPI and derivatives | Not specified | Not specified | 116-139 | Substituent-dependent fluorescence intensity; solvatochromic | nih.gov |
| 1,2-dihydropyrimido[1,6-α]indole derivatives | Not specified | Not specified | Not specified | Highly fluorescent; metal-free synthesis | rsc.orgnih.gov |
| dCPPI in oligonucleotides | Not specified | Not specified | Not specified | Fluorescence increases upon hybridization (except with G) | nih.gov |
Applications in Organic Semiconductors
While the application of this compound itself in organic semiconductors is a nascent field of research, the electronic properties of related fused indole-containing heterocyclic systems suggest their potential in this area. Donor-acceptor (D-A) architectures are a cornerstone of organic electronic materials, and the this compound scaffold can be envisioned as a component in such designs.
For instance, pyridopyrazino[2,3-b]indole derivatives, which share a similar fused heterocyclic structure, have been investigated for their optoelectronic properties ias.ac.in. These compounds exhibit intramolecular charge transfer (ICT) characteristics, which is a key feature for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices ias.ac.in. The ability to tune the HOMO and LUMO energy levels through substituent modification on the pyridopyrazino[2,3-b]indole core allows for the development of materials with specific electronic properties, such as n-type (electron-transporting) materials ias.ac.in.
The good thermal stability and potential for aggregation-induced emission (AIE) in these related systems further underscore the promise of this compound derivatives in organic electronics ias.ac.in. The rigid and planar nature of the this compound core could facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic thin-film transistors (OTFTs). By analogy, the this compound framework represents a promising building block for the design of novel organic semiconductors with tailored optoelectronic properties.
Potential in Agrochemical Industry
The structural motif of pyrimidoindolones is recognized as important in the agrochemical industry researchgate.net. Although direct applications of this compound in this sector are not extensively documented, the biological activity of related heterocyclic compounds provides a strong rationale for their investigation as potential agrochemicals.
For example, mesoionic pyrido[1,2-a]pyrimidinones have been successfully developed into commercial insecticides scilit.com. This class of compounds demonstrates the potential of fused pyrimidine (B1678525) ring systems in crop protection. The discovery of triflumezopyrim (B3026458) and dicloromezotiaz (B1473345) as potent insecticides targeting hoppers in various crops highlights the value of exploring novel heterocyclic scaffolds scilit.com.
Furthermore, various indole derivatives are known to possess a wide range of biological activities, including antimicrobial and insecticidal properties. The conjugation of an indole nucleus with other heterocyclic systems, such as 1,2,4-triazole (B32235), has yielded compounds with significant antibacterial and antifungal activity mdpi.com. This modular approach to designing bioactive molecules suggests that this compound derivatives could be synthesized and screened for a variety of agrochemical applications, including as fungicides, herbicides, or insecticides. The synthesis of this compound derivatives with potential pharmacological interest has been reported, indicating the biological relevance of this scaffold ekb.eg.
Future Directions and Research Challenges in Pyrimido 1,6 a Indole Chemistry
Development of Novel and Efficient Synthetic Routes
A significant challenge in the advancement of pyrimido[1,6-a]indole chemistry is the development of more efficient, versatile, and sustainable synthetic methodologies. While several routes exist, future research will need to focus on overcoming the limitations of current methods, such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste.
Key research objectives in this area include:
Transition Metal-Catalyzed C-H Activation: Recent breakthroughs have demonstrated the power of transition-metal catalysis for constructing complex heterocyclic systems. Rhodium(III)-catalyzed C-H/N-H activation and annulation, for instance, has been used to obtain pyrimidoindolones from N-carbamoylindoles and vinylene carbonate at room temperature without external oxidants researchgate.net. Similarly, a Cp*Co(III)-catalyzed cascade transformation of 1-(pyridin-2-yl)-1H-indoles with internal alkynes has been developed to afford complex N-fused indole (B1671886) core heterocycles researchgate.net. Future work should focus on expanding the repertoire of metal catalysts (e.g., cobalt, rhodium) to enable diverse C-H functionalization and annulation strategies, improving regioselectivity and functional group tolerance researchgate.netacs.org.
One-Pot and Multicomponent Reactions: The development of one-pot sequential processes is crucial for improving synthetic efficiency and reducing purification steps. A notable example is the synthesis of pyrimido[1,6-a]indol-1(2H)-one derivatives through a nucleophilic addition/Cu-catalyzed N-arylation/Pd-catalyzed C-H activation sequence nih.gov. The challenge lies in designing novel multicomponent reactions that can introduce greater molecular diversity in a single step.
Sustainable Chemistry Approaches: A forward-looking goal is the integration of green chemistry principles. This includes the use of bio-based solvents like Cyrene for metal-catalyzed reactions, which has been shown to be effective for C–H alkynylation of indoles, a precursor step to pyrimidoindolone formation acs.org. Further research should explore photocatalysis and electrochemistry to drive the synthesis under milder and more environmentally benign conditions.
Table 1: Comparison of Modern Synthetic Routes for this compound Derivatives
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Future Challenges | Reference |
|---|---|---|---|---|
| C-H Activation/Annulation | Rh(III) or Co(III) complexes | High atom economy, access to complex cores, mild conditions | Expanding substrate scope, controlling stereochemistry | researchgate.netresearchgate.net |
| One-Pot Sequential Process | Cu/Pd catalysts | High efficiency, reduced purification steps | Increasing complexity of accessible structures | nih.gov |
| Intramolecular Cyclization | (nBu)4NF in THF/Cyrene | Utilizes pre-functionalized precursors, good yields | Synthesis of the linear precursor | acs.org |
Exploration of Undiscovered Biological Activities
The indole nucleus is a cornerstone of many natural products and pharmaceuticals, exhibiting a vast range of biological effects including anticancer, antiviral, and antimicrobial properties nih.govresearchgate.netmdpi.com. However, the biological profile of the fused this compound system remains largely underexplored. A primary future direction is the systematic screening of this compound libraries against a wide array of biological targets to uncover novel therapeutic applications.
Potential areas for exploration include:
Kinase Inhibition: Many heterocyclic compounds act as kinase inhibitors for cancer therapy. The rigid structure of pyrimido[1,6-a]indoles could serve as a scaffold to develop potent and selective inhibitors of specific kinases implicated in oncogenesis.
Antiviral Activity: Given that the related indole derivative Arbidol is an antiviral agent, there is a strong rationale for evaluating pyrimido[1,6-a]indoles against a spectrum of viruses, particularly those for which treatment options are limited nih.gov.
Neurodegenerative Diseases: Indole derivatives have been investigated for the treatment of neurodegenerative disorders mdpi.com. The this compound scaffold could be functionalized to target pathways involved in diseases like Alzheimer's or Parkinson's.
Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indole core is known to possess antibacterial activity, and fusing it with a pyrimidine (B1678525) ring could lead to novel mechanisms of action or enhanced potency nih.govmdpi.com.
A significant challenge will be to move beyond broad-spectrum cytotoxicity and identify compounds with highly specific mechanisms of action, thereby minimizing off-target effects.
Advanced SAR and Mechanism-of-Action Studies
Once promising biological activities are identified, the next critical step is to conduct detailed Structure-Activity Relationship (SAR) and mechanism-of-action (MoA) studies. This research is essential for optimizing lead compounds into viable drug candidates.
Future research in this domain should focus on:
Systematic Library Synthesis: The creation of focused libraries of this compound analogs is necessary to systematically probe the effect of substituents at various positions on the heterocyclic core. This will help in building robust SAR models to guide the design of more potent and selective compounds rsc.orgnih.gov.
Target Identification and Validation: For compounds with interesting phenotypic effects, identifying the specific molecular target (e.g., an enzyme or receptor) is a major challenge. Modern chemical biology techniques, such as thermal proteome profiling, affinity chromatography, and photoaffinity labeling, will be instrumental in deconvoluting the MoA.
Biophysical Interaction Studies: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography should be employed to characterize the binding kinetics and thermodynamics of active compounds with their biological targets. This provides a deeper understanding of the molecular interactions driving bioactivity.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For the this compound system, this integration can accelerate discovery across all stages, from synthesis to biological evaluation.
Key opportunities for integration include:
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, site-selectivity, and the role of catalysts in synthetic transformations, as demonstrated in the C-H alkynylation of indoles acs.orgnih.gov. This knowledge can guide the optimization of reaction conditions and the design of more efficient catalysts.
Virtual Screening and Target Prediction: Molecular docking and pharmacophore modeling can be used to screen large virtual libraries of this compound derivatives against known protein targets, prioritizing compounds for synthesis and experimental testing researchgate.net. This approach can significantly reduce the time and cost associated with drug discovery.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, while computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help identify candidates with favorable drug-like properties early in the discovery process.
The primary challenge is to ensure the predictive accuracy of computational models, which requires continuous validation and refinement with high-quality experimental data nih.gov.
Expanding Applications Beyond Medicinal Chemistry
While medicinal chemistry is a major focus, the unique electronic and photophysical properties of fused aromatic systems like this compound suggest potential applications in materials science. A significant future direction is to explore this compound class for non-biological applications.
Drawing parallels from the closely related pyrido[1,2-α]indole scaffold, which exhibits interesting photophysical properties, research on pyrimido[1,6-a]indoles could target thieme.de:
Organic Electronics: The planar, electron-rich structure of the this compound core makes it a candidate for use as a building block in organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) thieme.de.
Fluorescent Probes and Sensors: The rigid framework may lead to high fluorescence quantum yields. By introducing specific functional groups, derivatives could be designed as fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. Substituted pyrido[1,2-α]indoles are known to be highly fluorescent and can display acid-responsive photoluminescence, a property worth investigating in the this compound system thieme.de.
The main challenge in this area is to understand the relationship between molecular structure and the resulting electronic and photophysical properties, which will require a concerted effort in synthesis, characterization, and device fabrication.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrimido[1,6-a]indole derivatives in academic research?
- This compound derivatives are synthesized via diverse methodologies:
- Solvent-free cycloaddition : Thermally generated acyl(quinoxalin-2-yl)ketenes react with Schiff bases under solvent-free conditions to form pyrimido[1,6-a]quinoxaline derivatives efficiently .
- Rhodium-catalyzed C-H activation : N-Carbamoyl indoles undergo Rh(III)-catalyzed C(sp²)-H functionalization/cyclization with iodonium reagents to construct indole-fused this compound-1(2H)-ones .
- Multicomponent reactions : Heterocyclizations involving α-chloroisocyanates or Mannich–Ritter transformations with quinoxalin-2(1H)-ones are also reported .
Q. How are this compound derivatives characterized spectroscopically?
- Elemental analysis and spectral data : Confirmation of structure relies on , NMR, and mass spectrometry, with attention to resonating forms of the pyrimido[1,6-a]pyrimidine nucleus .
- Fluorescence spectroscopy : Substituent effects on fluorescent properties (e.g., Stokes shifts, solvatochromism) are analyzed using UV-vis and fluorescence spectroscopy, supported by Lippert-Mataga plots to estimate dipole moments in excited states .
Q. What in vitro assays are used to evaluate the biological activities of this compound compounds?
- Antioxidant activity : DPPH radical scavenging assays and lipid peroxidation inhibition tests are common .
- Antimicrobial activity : Disk diffusion or broth microdilution methods against bacterial/fungal strains .
- Antidiabetic models : Neonatal streptozotocin (n-STZ)-induced diabetic rats are used to assess glucose-lowering and lipid-normalizing effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups on the indole ring) can clarify activity trends .
- Model standardization : Discrepancies may arise from differences in experimental models (e.g., n-STZ vs. adult STZ diabetic rats); harmonizing protocols improves reproducibility .
Q. What strategies optimize reaction yields in this compound synthesis?
- Catalyst selection : Rhodium(III) catalysts enable regioselective C-H activation, achieving yields up to 95% in gram-scale reactions .
- Solvent-free conditions : Eliminating solvents reduces side reactions and simplifies purification .
- Thermal control : Decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones at 120–140°C ensures efficient ketene generation .
Q. What experimental models are appropriate for assessing antidiabetic effects of this compound derivatives?
- n-STZ-induced diabetic rats : This model mimics type 2 diabetes pathophysiology, with sustained hyperglycemia and insulin resistance, making it suitable for long-term studies .
- Comparative models : Contrasting results with db/db mice or high-fat diet models can validate mechanisms .
Q. How do substituents affect the fluorescent properties of this compound-based nucleosides?
- Electron-withdrawing groups (e.g., trimethylammonium) : Enhance fluorescence intensity by stabilizing excited states .
- Solvent dependence : Polar solvents increase Stokes shifts (116–139 nm), enabling applications as nucleic acid probes .
Q. What catalytic mechanisms are involved in transition metal-catalyzed synthesis of this compound derivatives?
- Rh(III)-mediated C-H activation : A proposed mechanism involves cyclorhodiumation followed by oxidative coupling with iodonium reagents, forming fused indole-polycycles .
- Ketenes in cycloaddition : Acyl(quinoxalin-2-yl)ketenes undergo regioselective [4+2] cycloaddition with Schiff bases, forming pyrimido[1,6-a]quinoxalines without additives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
